molecular formula C16H14N2O3 B5682240 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 116594-82-2

2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione

Cat. No. B5682240
CAS RN: 116594-82-2
M. Wt: 282.29 g/mol
InChI Key: FADSQKAEFZVEOI-UHFFFAOYSA-N
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Description

2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, also known as MI-2, is a small molecule inhibitor that has been developed for the treatment of cancer. MI-2 has shown promising results in preclinical studies and has the potential to be used in combination with other cancer therapies.

Mechanism of Action

2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione works by inhibiting the activity of a protein called menin. Menin is involved in the development of cancer and is overexpressed in many types of cancer. By inhibiting menin, 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has also been shown to enhance the immune response to cancer by increasing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione is its specificity for menin. This makes it a promising candidate for cancer therapy, as it is less likely to have off-target effects. However, 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has also been shown to have limited efficacy in some cancer cell lines, which may limit its usefulness in certain types of cancer.

Future Directions

There are several future directions for research on 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione. One area of interest is the development of 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione analogs that have improved efficacy and specificity. Another area of interest is the use of 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione in combination with other cancer therapies, such as immunotherapy. Finally, research is needed to determine the safety and efficacy of 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione in clinical trials.

Synthesis Methods

The synthesis of 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione involves the reaction of 2-methoxybenzylamine with phthalic anhydride in the presence of a catalyst. The resulting product is then treated with sodium hydroxide to form 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione.

Scientific Research Applications

2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has been extensively studied in preclinical models of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-{[(2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione has also been shown to sensitize cancer cells to other cancer therapies, such as chemotherapy and radiation therapy.

properties

IUPAC Name

2-[(2-methoxyanilino)methyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-21-14-9-5-4-8-13(14)17-10-18-15(19)11-6-2-3-7-12(11)16(18)20/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADSQKAEFZVEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116594-82-2
Record name 116594-82-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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